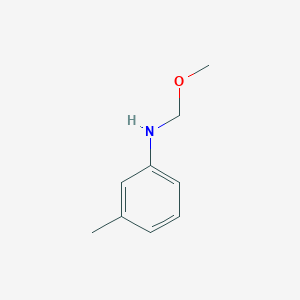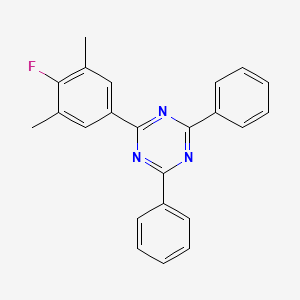
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of fluoro, dimethyl, and diphenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-3,5-dimethylaniline with benzaldehyde derivatives in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro and dimethyl groups can participate in substitution reactions, where other functional groups replace them under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of fluoro and dimethyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
- 4-Fluoro-3,5-dimethylphenylhydrazine hydrochloride
- 4-Fluoro-3,5-dimethylphenylboronic acid
Comparison: Compared to similar compounds, 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine exhibits unique properties due to the presence of the triazine ring. This structural feature imparts distinct reactivity and stability, making it suitable for specific applications in research and industry. The combination of fluoro, dimethyl, and diphenyl groups further enhances its chemical versatility and potential for diverse applications.
Properties
Molecular Formula |
C23H18FN3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C23H18FN3/c1-15-13-19(14-16(2)20(15)24)23-26-21(17-9-5-3-6-10-17)25-22(27-23)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
WQONMJYIBBEUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


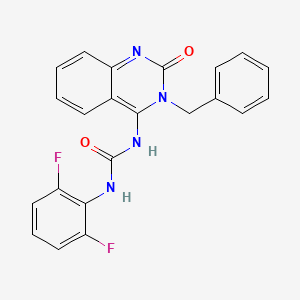
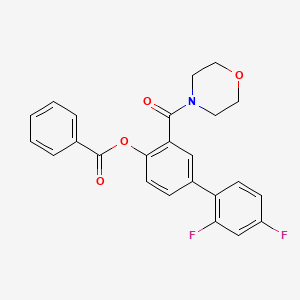
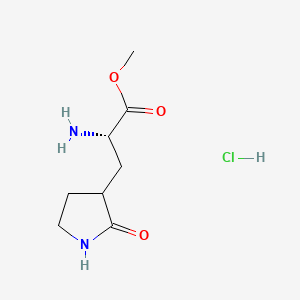
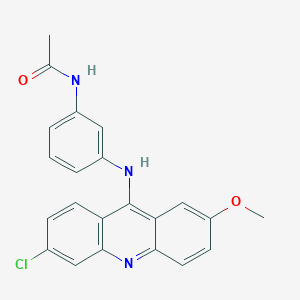
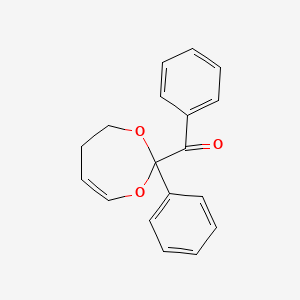
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)

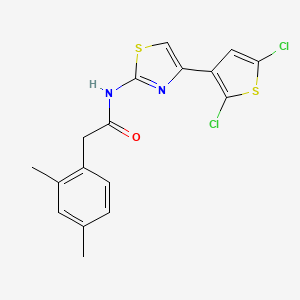
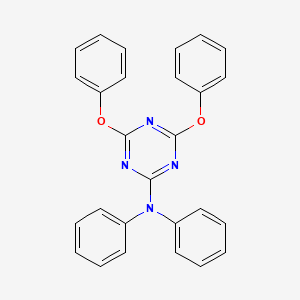

![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
